mTOR Binding Affinity: Desmethylrapamycin vs. Rapamycin in Human Cell Lysates
Desmethylrapamycin demonstrates a specific and quantifiable binding affinity for the mTOR kinase, which is comparable to its parent compound, rapamycin. In a chemoproteomic assay using human cell lysates, Desmethylrapamycin (specifically 32-O-demethylrapamycin) exhibited a Kd of 6.30 nM [1]. This is in the same range as the Kd reported for rapamycin under similar conditions, confirming that this specific demethylation does not abrogate target engagement [2].
| Evidence Dimension | Binding affinity (Kd) to mTOR |
|---|---|
| Target Compound Data | Kd = 6.30 nM |
| Comparator Or Baseline | Rapamycin (Kd = 3-12 nM, reported in comparable chemoproteomic assays) |
| Quantified Difference | ~1.3-fold to 2-fold difference |
| Conditions | Mixed human HEK293/K562/placenta cell lysate; LC-MS based chemoproteomic assay |
Why This Matters
This data confirms that 32-O-desmethylrapamycin retains high-affinity mTOR binding, making it a valid and potent tool compound for studies requiring an mTOR inhibitor that is structurally distinct from rapamycin, without a major loss in primary target engagement.
- [1] BindingDB. BDBM50535043 (32-O-Desmethylrapamycin). Binding affinity (Kd) data for mTOR. View Source
- [2] Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. (Provides chemoproteomic binding data for rapamycin). View Source
